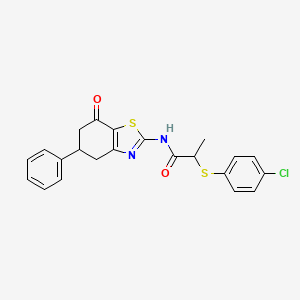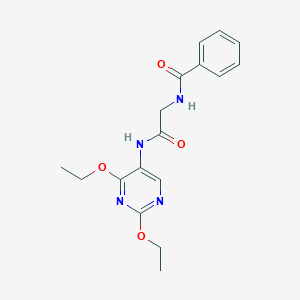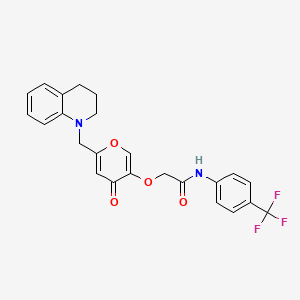
2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H19ClN2O2S2 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Wound Healing
A study by Incerti et al. (2018) on 4-Thiazolidinone derivatives, which share structural similarities with the compound of interest, reported their effectiveness in affecting the inflammatory/oxidative process involving free radicals, nuclear factor κB (NF-κB), and matrix metalloproteinases (MMPs). Derivative 23 was highlighted for its appreciable anti-inflammatory and potential wound healing effects, being able to inhibit MMP-9 at the nanomolar level Incerti, M., Crascí, L., Vicini, P., Aki, E., Yalcin, I., Ertan-Bolelli, T., Cardile, V., Graziano, A., & Panico, A. (2018). Molecules.
Antimicrobial Activity
Research on tetrazole derivatives, including those containing benzothiazole, by Łukowska-Chojnacka et al. (2016), demonstrated significant antimicrobial activity against various fungal strains, including Candida albicans, highlighting the potential of these derivatives in addressing antifungal resistance Łukowska-Chojnacka, E., Mierzejewska, J., Milner-Krawczyk, M., Bondaryk, M., & Staniszewska, M. (2016). Bioorganic & Medicinal Chemistry.
Anticancer Activity
The synthesis of indapamide derivatives with pro-apoptotic activity against melanoma cell lines, as studied by Yılmaz et al. (2015), suggests the potential of such compounds in cancer therapy. One particular derivative showed significant growth inhibition of melanoma cells, indicating the anticancer capabilities of these molecules Yılmaz, Ö., Özbaş Turan, S., Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.
Alzheimer’s Disease Treatment
A study by Rehman et al. (2018) on derivatives of 3-piperidinyl-1,3,4-oxadiazole for Alzheimer’s disease treatment showcases the ongoing research into novel drug candidates for neurodegenerative diseases. This highlights the relevance of such chemical frameworks in developing treatments for Alzheimer’s Rehman, A., Nafeesa, K., Abbasi, M., Siddiqui, S., Rasool, S., Shah, S. A., & Ashraf, M. (2018). Cogent Chemistry.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-13(28-17-9-7-16(23)8-10-17)21(27)25-22-24-18-11-15(12-19(26)20(18)29-22)14-5-3-2-4-6-14/h2-10,13,15H,11-12H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDCNCJOURUKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)
![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2570182.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2570184.png)
![3-chloro-N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2570185.png)
![ethyl 5-amino-1-(5-{[(4-ethoxyphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2570188.png)




![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)